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1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-

Cat. No.: B3290177
CAS No.: 863314-89-0
M. Wt: 275.5 g/mol
InChI Key: PCAUHFXOMQAQFF-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Biphenyl (B1667301) Chemistry

Halogenated biphenyls, particularly polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), are recognized for their chemical stability, low flammability, and electrical insulating properties. nih.gov These characteristics led to their extensive use in industrial applications such as dielectric fluids in transformers and capacitors, heat transfer fluids, and as plasticizers. nih.gov The general structure of a halogenated biphenyl consists of two phenyl rings linked by a single carbon-carbon bond, with halogen atoms attached at various positions. The specific compound of interest, 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, is a mixed halogenated biphenyl, containing both chlorine and fluorine atoms.

The chemical and physical properties of halogenated biphenyls are highly dependent on the number and position of the halogen substituents. nih.gov For instance, the degree of chlorination in PCBs affects their physical state, viscosity, and solubility. nih.gov Generally, as the number of halogen atoms increases, the compounds become more lipophilic and less soluble in water.

Structural Features and Isomerism of Biphenyl Derivatives

The biphenyl molecule (C₆H₅)₂ provides a scaffold for a vast number of isomers depending on the substitution pattern of halogen atoms. nist.gov For polychlorinated biphenyls, there are 209 possible distinct congeners. nih.gov The numbering of the carbon atoms on the biphenyl rings is crucial for identifying specific isomers. One ring is numbered from 1 to 6, and the other from 1' to 6'. The positions 2, 2', 6, and 6' are referred to as ortho positions, 3, 3', 5, and 5' as meta positions, and 4 and 4' as para positions. nih.gov

The planarity of the biphenyl rings is a key structural feature. Rotation around the central carbon-carbon bond can be hindered by the presence of bulky substituents, particularly in the ortho positions. nih.gov This restricted rotation can lead to atropisomerism, a form of stereoisomerism where the isomers can be isolated due to high rotational barriers. The degree of planarity influences the molecule's interaction with biological receptors. researchgate.net

For 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, the substitution pattern dictates its three-dimensional structure. The presence of a chlorine atom at the 2-position (an ortho position) will likely induce a non-planar conformation.

PropertyValue
Molecular Formula C₁₂H₆Cl₃F
IUPAC Name 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-
CAS Number Not explicitly found for this specific isomer

Historical and Current Research Significance of Halogenated Biphenyl Scaffolds

The research significance of halogenated biphenyls has evolved over time. Initially, research focused on their synthesis and industrial applications. However, the discovery of their persistence in the environment and adverse health effects shifted the research focus towards toxicology, environmental fate, and remediation. nih.govuiowa.edu

Much of the toxicological research has centered on PCBs and their ability to act as endocrine disruptors and their potential carcinogenicity. nih.gov The toxicity of PCBs is highly structure-dependent. nih.gov For example, certain coplanar PCBs, which can adopt a planar conformation, are known to exhibit dioxin-like toxicity by binding to the aryl hydrocarbon (Ah) receptor. nih.govnih.gov

Modern research often employs advanced analytical techniques for congener-specific analysis of halogenated biphenyls in environmental and biological samples. nih.gov Furthermore, there is ongoing research into the metabolism of these compounds, which can lead to the formation of hydroxylated and other metabolites. nih.gov Synthesis methods have also advanced, with techniques like the Suzuki coupling reaction providing more selective and higher-yielding routes to specific congeners for research purposes. nih.govnih.gov

Overview of Research Trajectories for 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-

Specific research dedicated solely to 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is not extensively documented in publicly available literature. However, research trajectories for mixed halogenated biphenyls, particularly those containing both chlorine and fluorine, are an emerging area of interest.

The introduction of fluorine atoms into a chlorinated biphenyl scaffold can significantly alter its physicochemical properties, such as polarity and metabolic stability. nih.govresearchgate.net Research in this area often investigates how these changes affect the compound's environmental behavior and toxicological profile compared to its non-fluorinated counterparts. For instance, studies on other halogenated biphenyls have shown that the type of halogen at a specific position can influence the molecule's potency as an inducer of certain enzymes. nih.gov The relative potencies often follow the order of I > Br > Cl > F for inducing aryl hydrocarbon hydroxylase (AHH) activity. nih.govnih.gov

Future research on 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- would likely involve:

Synthesis: Development of selective synthetic routes, potentially utilizing palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which has been successful for other fluorinated biphenyls. acs.org

Physicochemical Characterization: Detailed experimental determination of properties such as water solubility, vapor pressure, and octanol-water partition coefficient to predict its environmental fate.

Toxicological Assessment: In vitro and in vivo studies to understand its potential for endocrine disruption, dioxin-like activity, and metabolism. This would involve comparing its effects to well-studied PCBs like 2,4,4'-Trichlorobiphenyl (PCB 28). nist.govnih.gov

Environmental Analysis: Development of analytical methods for its detection in environmental matrices, which is crucial for monitoring its potential presence and persistence.

The study of such mixed halogenated compounds is crucial for a comprehensive understanding of the environmental and health risks posed by the broader class of halogenated aromatic hydrocarbons.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl3F B3290177 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- CAS No. 863314-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-(4-chloro-3-fluorophenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3F/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAUHFXOMQAQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698673
Record name 2,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863314-89-0
Record name 2,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Behavior and Fate of 1,1 Biphenyl, 2,4,4 Trichloro 3 Fluoro

Environmental Distribution and Transport Mechanisms

The environmental distribution of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is expected to be governed by its physicochemical properties, which are influenced by both its chlorine and fluorine substituents. As a polychlorinated biphenyl (B1667301) (PCB), it is anticipated to be a persistent organic pollutant (POP) with a tendency for widespread environmental dispersal. researchgate.netresearchgate.net

Atmospheric Transport and Deposition

Like other PCBs, 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is likely subject to long-range atmospheric transport. researchgate.netnoaa.govlancs.ac.uk The volatility of PCBs allows them to be transported in the vapor phase over long distances. ntnu.no The rate of this transport and subsequent deposition is influenced by factors such as temperature and wind patterns. ntnu.no For trichlorobiphenyls, estimated atmospheric half-lives for their reaction with hydroxyl radicals range from approximately 2 to 24.5 days. epa.gov It is also expected that this compound will exist in both the gaseous and particulate-bound phases in the atmosphere. epa.gov

Changes in climate, particularly rising temperatures, may increase the volatilization of PCBs from environmental reservoirs like soil and water, potentially leading to enhanced atmospheric transport. ntnu.no

Aquatic and Sediment Partitioning Behavior

In aquatic environments, 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is expected to exhibit strong partitioning to sediments and suspended organic matter due to its hydrophobic nature, a characteristic of PCBs. nm.govnih.gov The extent of this partitioning is influenced by the organic carbon content of the sediment. researchgate.net Studies on other trichlorobiphenyls have shown that their fate in aquatic systems is often dominated by transport processes like evaporation and sorption to sediment rather than degradation. nih.gov

The partitioning behavior of chlorinated biphenyls in sediment-water systems can be complex, with partition coefficients varying based on sediment concentration. capes.gov.brnih.gov For instance, the adsorption and holding capacity of different sediment components, such as kaolin, montmorillonite, coal, and graphite, can significantly influence the availability of the compound for other processes like dechlorination. nih.gov The presence of dissolved organic matter (DOM) in the water column can also affect the partitioning and apparent dechlorination rates of PCBs. nih.gov

Table 1: Factors Influencing Aquatic and Sediment Partitioning of PCB Analogs

FactorInfluence on PartitioningSource
Organic Carbon Content Higher organic carbon content in sediment generally leads to stronger adsorption of PCBs. researchgate.net
Sediment Concentration Partition coefficients for PCB adsorption can increase as sediment concentrations decrease. capes.gov.br
Sediment Composition The type of sediment components (e.g., clay minerals, organic matter) affects the adsorption and desorption of PCBs. nih.gov
Dissolved Organic Matter (DOM) DOM can influence the partitioning and bioavailability of PCBs in the water column. nih.gov

Soil Mobility and Adsorption/Desorption Dynamics

In terrestrial environments, 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is anticipated to have low mobility in soil due to strong adsorption to soil particles. nm.gov The primary factors governing the adsorption of PCBs in soil are the organic matter content and, to a lesser extent, the clay content. nm.govresearchgate.net The more chlorinated a biphenyl is, the more strongly it tends to be adsorbed. nm.gov

The adsorption of PCBs to soil is a key process that affects their degradation and mobility. researchgate.net For some organic compounds, the adsorption process can be influenced by soil pH and the presence of metal oxides, such as iron and aluminum oxides. bohrium.com The desorption of these compounds can exhibit hysteresis, meaning they are not as easily released from the soil as they are adsorbed. bohrium.com

Table 2: Soil Properties Affecting Adsorption of Analogous Compounds

Soil PropertyEffect on AdsorptionSource
Organic Matter Content Positively correlated with the adsorption of PCBs; higher organic matter leads to stronger adsorption. nm.govresearchgate.net
Clay Content Contributes to the adsorption of PCBs, though generally to a lesser extent than organic matter. researchgate.net
Soil pH Can influence the adsorption of certain organic compounds. bohrium.com
Metal Oxides (Iron and Aluminum) Can play a role in the adsorption of some organic molecules. bohrium.com

Biogeochemical Transformation Pathways

The presence of both chlorine and fluorine atoms on the biphenyl structure of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- will significantly influence its susceptibility to microbial degradation. Generally, fluorinated aromatic compounds are challenging for microorganisms to break down. nih.govnih.gov

Microbial Degradation and Bioremediation Potential

Microbial degradation is a critical pathway for the natural attenuation of PCBs in the environment. researchgate.net Both aerobic and anaerobic processes can contribute to the breakdown of these compounds. oup.com However, the efficiency of microbial degradation is highly dependent on the specific congener and the environmental conditions. elizadeuniversity.edu.ng

Under aerobic conditions, bacteria are known to degrade PCBs through a common metabolic pathway involving dioxygenase enzymes. elizadeuniversity.edu.ngnih.gov This process typically begins with the 2,3-dioxygenation of the less chlorinated ring, leading to ring cleavage and the formation of chlorinated benzoic acids. elizadeuniversity.edu.ngresearchgate.net The presence and position of chlorine atoms on the biphenyl rings can significantly affect the rate and extent of degradation. nih.gov

The introduction of a fluorine atom, as in 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, is expected to further complicate aerobic biotransformation. Studies on fluorinated biphenyls have shown that bacteria can metabolize these compounds, often producing fluorinated metabolites such as fluorobenzoates. nih.govresearchgate.net The fungus Cunninghamella elegans has also been shown to transform fluorobiphenyls into hydroxylated and conjugated products. researchgate.netnih.gov

The aerobic biotransformation of fluorotelomer thioether amido sulfonate (FtTAoS), another fluorinated compound, has been observed to produce a variety of fluorinated intermediates, with transformation rates of these products being relatively slow. berkeley.edunih.gov This suggests that the aerobic degradation of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- may also lead to the formation of persistent fluorinated and chlorinated intermediate products.

Table 3: Key Aspects of Aerobic Biotransformation of Analogous Compounds

AspectFindings for Analogous CompoundsSource
Initial Enzymatic Attack Typically involves biphenyl 2,3-dioxygenase acting on the less substituted ring. elizadeuniversity.edu.ngnih.gov
Metabolic Products Can include chlorinated and fluorinated benzoic acids, as well as hydroxylated derivatives. nih.govresearchgate.netnih.govresearchgate.net
Influence of Substitution The number and position of halogen atoms significantly impact the rate and feasibility of degradation. nih.gov
Fungal Biotransformation Fungi like Cunninghamella elegans can hydroxylate and conjugate fluorobiphenyls. researchgate.netnih.gov
Anaerobic Biotransformation Pathways

Under anaerobic conditions, such as those found in deep sediments, the primary biotransformation pathway for PCBs is reductive dechlorination, a process where microorganisms sequentially remove chlorine atoms from the biphenyl structure. This process is significant as it generally reduces the toxicity and persistence of the PCB congeners. For non-fluorinated trichlorobiphenyls like PCB 28, anaerobic microbes tend to remove chlorine atoms from the meta and para positions.

For 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- , the anaerobic biotransformation is expected to be more complex. The presence of a carbon-fluorine (C-F) bond, which is stronger than a carbon-chlorine (C-Cl) bond, introduces a significant factor. While anaerobic defluorination of aromatic compounds has been observed, it is generally a slower and more specific process than dechlorination. nih.govresearchgate.net Studies on other fluorinated aromatic compounds have shown that defluorination can occur under denitrifying conditions, but is often recalcitrant under sulfate-reducing or methanogenic conditions. nih.govresearchgate.netresearchwithrutgers.com

The likely anaerobic biotransformation of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- would still primarily involve reductive dechlorination at the para (4 and 4') and meta (3') positions. However, the fluorine at the 3'-position could sterically hinder or electronically influence the enzymatic processes responsible for dehalogenation. It is plausible that dechlorination would be the favored initial pathway, leading to fluorinated dichlorobiphenyl or fluorinated monochlorobiphenyl intermediates. The ultimate fate would depend on the ability of the microbial consortia to cleave the highly stable C-F bond. Some microbial communities have been shown to be capable of reductive defluorination, but this is not a widespread capability. nih.govacs.org

Photochemical Degradation in Environmental Compartments

Photochemical degradation is a key abiotic process that can break down persistent organic pollutants in the environment, particularly in the atmosphere and surface waters. For PCBs, photodegradation typically proceeds through the cleavage of C-Cl bonds, leading to less chlorinated congeners. The rate and extent of this degradation can be influenced by the presence of photosensitizing substances like dissolved organic matter.

In the case of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- , photochemical degradation would involve the potential cleavage of both C-Cl and C-F bonds. The C-F bond is significantly stronger and requires more energy to break than the C-Cl bond. Therefore, it is anticipated that photolytic dechlorination would be the predominant initial degradation pathway. Irradiation with UV light, especially in the presence of sensitizers, would likely lead to the formation of fluorinated di- and monochlorobiphenyls. While direct photolysis of the C-F bond is less likely, indirect photochemical processes involving reactive oxygen species could potentially contribute to its degradation over longer timescales. Studies on other fluorinated compounds have shown that they can undergo photochemical degradation, although the rates and products are highly dependent on the specific compound and environmental conditions. researchgate.netchemrxiv.orgchemrxiv.org

Chemical Degradation (Hydrolysis, Oxidation)

PCBs are generally resistant to chemical degradation processes like hydrolysis and oxidation under typical environmental conditions. nih.govresearchgate.net This chemical stability is a major contributor to their persistence.

The introduction of a fluorine atom in 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is expected to further increase its resistance to chemical degradation. Fluorine is the most electronegative element, and its presence on the aromatic ring can significantly increase the stability of the molecule, making it more resistant to oxidation. numberanalytics.com While highly reactive radicals can oxidize aromatic compounds, the conditions required for this are not typical in most environmental compartments. libretexts.org

Similarly, hydrolysis is not a significant degradation pathway for PCBs, and the presence of a C-F bond, which is highly resistant to hydrolysis, would not alter this. Research on fluorinated aromatic compounds confirms their general recalcitrance to hydrolysis. scholaris.ca Therefore, it is highly probable that 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is extremely resistant to both hydrolysis and oxidation in the environment.

Persistence Assessment in Environmental Matrices

The persistence of a chemical in the environment is a function of its resistance to degradation and its partitioning behavior. PCBs are known to be persistent, with their persistence generally increasing with the degree of chlorination. ucdavis.edu They are lipophilic and tend to adsorb strongly to soil and sediment particles, which reduces their bioavailability and mobility.

1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is expected to be a highly persistent compound. Its resistance to biodegradation, photochemical degradation, and chemical degradation, as discussed above, contributes to its long environmental half-life. The presence of the fluorine atom likely enhances this persistence. Fluorinated organic compounds are generally more stable and less susceptible to degradation than their chlorinated analogs. numberanalytics.comnih.gov

Comparative Analysis with Non-Fluorinated Trichlorobiphenyls (e.g., PCB 28)

A comparative analysis with its non-fluorinated counterpart, PCB 28 (2,4,4'-trichlorobiphenyl) , highlights the significant influence of the fluorine substituent on the environmental behavior of the molecule.

Property1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- (Inferred)PCB 28 (2,4,4'-trichlorobiphenyl)
Anaerobic Biotransformation Slower than PCB 28. Dechlorination is the likely primary pathway, but defluorination is a potential, albeit slow, secondary step. nih.govresearchgate.netUndergoes reductive dechlorination, primarily at meta and para positions. wikipedia.org
Photochemical Degradation Slower than PCB 28. Dechlorination is the more probable initial reaction over defluorination.Subject to photolytic dechlorination, especially in the presence of sensitizers.
Chemical Degradation Highly resistant to hydrolysis and oxidation, likely more so than PCB 28. numberanalytics.comGenerally resistant to hydrolysis and oxidation under environmental conditions. nih.govresearchgate.net
Persistence Expected to be more persistent than PCB 28 due to the enhanced stability conferred by the C-F bond. nih.govPersistent, but generally less so than more highly chlorinated PCBs. ucdavis.edu

Ecological Interactions and Bioaccumulation of 1,1 Biphenyl, 2,4,4 Trichloro 3 Fluoro

Bioaccumulation and Biomagnification in Terrestrial and Aquatic Food Webs

There is no specific information available on the bioaccumulation and biomagnification of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- in terrestrial and aquatic food webs.

In general, polychlorinated biphenyls (PCBs) are recognized as persistent organic pollutants that have a strong tendency to bioaccumulate in living organisms. bohrium.comwikipedia.org Due to their lipophilic (fat-loving) nature, PCBs are readily absorbed into the fatty tissues of organisms. cdc.gov This process of accumulation from the environment is known as bioaccumulation.

As PCBs move up the food chain, their concentration tends to increase at each successive trophic level. This process, known as biomagnification, results in the highest concentrations of PCBs being found in top predators. wikipedia.orgcdc.gov The persistence of PCBs against metabolic breakdown contributes significantly to their biomagnification potential. cdc.gov While this is a known characteristic of many PCB congeners, specific studies quantifying the bioaccumulation and biomagnification factors for 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- are absent from the scientific record.

Ecotoxicological Assessment in Non-Target Organisms

A specific ecotoxicological assessment for 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- in non-target organisms has not been documented in available scientific literature. The following sections discuss the general ecotoxicological effects of PCBs on various organisms.

No studies have been identified that specifically investigate the responses of aquatic organisms to 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-.

Research on other PCBs has demonstrated a range of toxic effects in aquatic life. For fish, PCBs can lead to various adverse outcomes, although there is a lack of consensus on the effects on wild fish populations at environmentally relevant concentrations. nih.gov The toxicity of PCBs in fish is highly dependent on the specific congener. nih.gov For instance, the structurally similar but non-fluorinated compound, 2,4,4'-Trichlorobiphenyl (PCB-28), has been studied for its effects on aquatic organisms. nist.govepa.govnih.gov

Aquatic invertebrates are also susceptible to PCB toxicity. Studies on various invertebrate species have been conducted to determine lethal concentrations and other sublethal effects.

The impact of PCBs on algae, the base of many aquatic food webs, has also been a subject of research, as effects on this trophic level can have cascading consequences throughout the ecosystem. However, no data exists for the specific compound 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-.

There is no available information on the responses of terrestrial organisms to 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-.

PCBs can contaminate soil environments, posing a risk to soil-dwelling invertebrates and plants. The uptake and effects of different PCB congeners on terrestrial ecosystems have been studied, but not for this specific fluorinated compound.

Specific data on the interspecies sensitivity and mode of action for 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- are not available.

The toxicity of PCBs can vary significantly between different species. The mode of action for many toxic effects of PCBs, particularly for dioxin-like PCBs, involves interaction with the aryl hydrocarbon (Ah) receptor. researchgate.net However, the toxic mechanisms of other PCBs can be independent of this receptor. epa.gov The introduction of a fluorine atom to the biphenyl (B1667301) structure, as in the case of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, could potentially alter its toxicological properties and mode of action compared to its non-fluorinated counterparts, but this has not been investigated.

Structure-Activity Relationship (SAR) Studies for Ecological Endpoints

No Structure-Activity Relationship (SAR) studies focusing on the ecological endpoints of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- have been found in the literature.

SAR studies are used to predict the toxicity of chemicals based on their molecular structure. For PCBs, SAR studies have been employed to understand how the number and position of chlorine atoms influence their toxicity. epa.gov The presence and position of a fluorine atom in 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- would be a critical parameter in any SAR model, but specific research on this is lacking.

Environmental Monitoring and Occurrence Studies in Specific Ecosystems

There are no environmental monitoring or occurrence studies that report the detection of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- in any specific ecosystems.

While numerous studies have monitored the presence of various PCB congeners in the environment, including in air, water, soil, sediment, and biota, there is no indication that 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- has been a target analyte in these studies or has been detected. nih.govnau.edu For example, studies have detected the non-fluorinated analog, 2,4,4'-Trichlorobiphenyl (PCB 28), in various environmental matrices. nih.govchemicalbook.com The absence of data for the fluorinated compound suggests it may not be a widespread environmental contaminant or has not been included in routine monitoring programs.

Theoretical and Computational Chemistry Studies on 1,1 Biphenyl, 2,4,4 Trichloro 3 Fluoro

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and conformational dynamics of halogenated biphenyls. ajchem-a.comscienceopen.com For 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, these calculations would focus on determining the most stable arrangement of its atoms in space, which is critical for understanding its interactions with biological and environmental systems.

The most stable conformation of biphenyls, including halogenated derivatives, is generally non-planar. nih.gov This deviation from planarity is a result of the balance between two opposing forces: the steric repulsion between the substituents on the two phenyl rings, particularly those in the ortho positions, and the electronic stabilization gained from π-conjugation across the two rings, which favors a planar arrangement.

Dihedral Angles and Torsional Barriers of Biphenyl (B1667301) Rings

A key parameter defining the conformation of a biphenyl is the dihedral angle (or torsional angle), which describes the twist between the two phenyl rings around the central carbon-carbon single bond. In unsubstituted biphenyl, this angle is approximately 44-45° in the gas phase, representing a compromise between steric hindrance of the ortho-hydrogens and π-conjugation. libretexts.orgic.ac.uk

For 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, the presence of a chlorine atom at the 2-position (an ortho position) is the primary determinant of the dihedral angle. Ortho-substituents introduce significant steric repulsion, forcing the rings to adopt a more twisted conformation to minimize this unfavorable interaction. nih.gov The torsional barrier, or the energy required for rotation around the central bond, is consequently higher in ortho-substituted biphenyls. This barrier must be overcome for the molecule to pass through a planar transition state. The activation energy for this rotation in substituted biphenyls typically needs to be in the range of 16 to 19 kcal/mole to prevent spontaneous racemization at room temperature. libretexts.org For biphenyls with smaller ortho substituents like fluorine or a hydroxyl group, these barriers are measurable but significantly lower. nih.gov

CompoundOrtho-Substituent(s)Typical Dihedral Angle (°)Rotational Barrier (kcal/mol)
Biphenyl-H~44~2.0
2-Fluorobiphenyl-F-4.3
2-Chlorobiphenyl-Cl~50-60 (estimated)> 5.4 (estimated)
1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro--Cl~50-60 (predicted)> 5.4 (predicted)

This table presents typical or experimentally determined values for related compounds and predicted values for the title compound based on established steric effects.

Influence of Halogenation and Fluorination on Molecular Structure

The substitution of hydrogen atoms with halogens (chlorine and fluorine) significantly alters the molecular geometry of the biphenyl scaffold. Halogens are highly electronegative and larger than hydrogen, introducing both electronic and steric effects. beilstein-journals.org

In 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, the chlorine and fluorine atoms will influence the bond lengths and angles within the phenyl rings. The carbon-halogen bonds will have lengths characteristic of these bonds in aromatic systems. The high electronegativity of fluorine and chlorine will also induce a redistribution of electron density within the molecule. nih.gov

Electronic Structure and Spectroscopic Property Prediction

Computational methods are invaluable for predicting the electronic structure and spectroscopic properties of molecules like 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-. acs.org These predictions provide insights into the molecule's reactivity, stability, and potential interactions with other molecules.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. dergipark.org.trscienceopen.com The MEP map displays regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor). chemrxiv.org

For 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, the MEP map is expected to show:

Negative Potential: Concentrated around the electronegative chlorine and fluorine atoms, as well as on the π-systems of the aromatic rings. These regions are susceptible to electrophilic attack. ajchem-a.comnih.gov

Positive Potential: Located around the hydrogen atoms, which are attached to the carbon framework. These areas are potential sites for nucleophilic attack. nih.gov

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Around Cl and F atomsNegative (Electron-rich)Site for electrophilic attack
π-systems of phenyl ringsNegative (Electron-rich)Site for electrophilic attack
Around H atomsPositive (Electron-poor)Site for nucleophilic attack

This table summarizes the predicted characteristics of the Molecular Electrostatic Potential (MEP) map for the title compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov

In 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, the HOMO and LUMO are expected to be delocalized over the π-systems of the two phenyl rings. The presence of electron-withdrawing halogen substituents will generally lower the energies of both the HOMO and LUMO. The specific substitution pattern determines the precise energy levels and the magnitude of the HOMO-LUMO gap. Computational studies on similar fluorinated biphenyls have shown how different substituents can alter the band gap. researchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Generic Halogenated Biphenyls-5.0 to -7.0 (typical range)-1.0 to -2.5 (typical range)~4.0 (typical)
1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-Predicted within typical rangePredicted within typical rangePredicted to be relatively large, indicating stability

This table provides typical ranges for FMO energies in related compounds and predictions for the title compound, suggesting a high degree of chemical stability.

Reactivity and Stability Assessments

Based on the theoretical and computational analyses, 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is predicted to be a relatively stable molecule. The significant steric hindrance from the ortho-chlorine substituent leads to a non-planar conformation, and the large predicted HOMO-LUMO gap suggests high kinetic stability.

The reactivity of the molecule will be governed by the distribution of its electrostatic potential and the nature of its frontier orbitals. The negative potential regions around the halogens and the π-systems indicate that the molecule would be most likely to react with electrophiles at these sites. Conversely, the areas of positive potential around the hydrogen atoms are the most probable sites for nucleophilic attack. The presence of multiple, strongly bonded chlorine and fluorine atoms also suggests a high degree of stability against chemical and thermal degradation.

Global Reactivity Parameters (e.g., Hardness, Electrophilicity)

Global reactivity parameters, derived from Density Functional Theory (DFT) calculations, are crucial for predicting the chemical reactivity and stability of a molecule. These descriptors quantify the molecule's response to electron transfer processes. While data for 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is not specifically published, studies on other fluorinated biphenyls provide a clear framework for how these parameters are determined and interpreted. nih.gov

Key global reactivity parameters include:

Ionization Potential (IP): The energy required to remove an electron (approximated by the energy of the Highest Occupied Molecular Orbital, EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated by the energy of the Lowest Unoccupied Molecular Orbital, ELUMO).

Chemical Hardness (η): Represents the molecule's resistance to changes in its electron distribution. It is calculated as (IP - EA) / 2. Molecules with a large energy gap between HOMO and LUMO are considered "hard" and are generally more stable and less reactive. nih.gov

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is a critical descriptor in toxicology and reactivity studies. nih.gov

Computational studies on a series of novel difluorinated biphenyl compounds demonstrated that the position and nature of substituent groups significantly influence these parameters. For instance, the presence of electron-withdrawing groups tends to increase electrophilicity and reactivity, while other groups can enhance stability. nih.gov Analysis of these parameters suggests that compounds with higher stability (e.g., greater hardness) are more resistant to redox reactions. nih.gov

To illustrate, the table below shows representative global reactivity parameters calculated for a set of synthesized fluorinated biphenyl compounds, demonstrating the range of values these parameters can take.

CompoundIonization Potential (IP) (eV)Electron Affinity (EA) (eV)Hardness (η) (eV)Electrophilicity (ω) (eV)
DFNBP¹7.013.111.953.65
DFBPE²6.642.112.272.21
DFBPMS³6.221.692.271.74
TBDFBP⁴6.321.482.421.61
DFDMBP⁵5.921.152.391.48
Data derived from a study on novel fluorinated biphenyls and is for illustrative purposes as data for 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- is not available. nih.gov

For 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, one would expect the three chlorine atoms and the highly electronegative fluorine atom to significantly influence its electronic properties, likely resulting in a high electrophilicity index compared to non-halogenated biphenyl.

Computational Studies on Degradation Pathways

Computational studies are instrumental in elucidating the degradation pathways of persistent organic pollutants. For PCBs, these studies often focus on dechlorination, which is the critical first step in their breakdown.

Nucleophilic Dechlorination: Theoretical studies using DFT have been performed on all 209 PCB congeners to model their nucleophilic dechlorination by reagents such as ethylene (B1197577) glycol anion, which is relevant to PEG/KOH degradation methods. nih.gov These computational models calculate the Gibbs free energies of activation for the removal of chlorine atoms. A key finding from this research is that chlorine atoms in the ortho positions (2, 2', 6, 6') are the most susceptible to nucleophilic attack and substitution. nih.govresearchgate.net The activation energies for these reactions are predicted to be in the range of 7-22 kcal/mol, with the reactions being essentially irreversible. nih.gov For 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, this suggests that the chlorine atom at the C2 position would be the most likely to be removed during such a degradation process. The presence of the fluorine at the adjacent C3' position could electronically influence the reactivity at the C2' and C6' positions, a factor that would require specific computational modeling to quantify.

Biotransformation Pathways: The primary biological degradation route for PCBs often mirrors the biphenyl catabolic pathway, initiated by the enzyme biphenyl dioxygenase. ethz.ch This enzyme catalyzes the initial oxygenation of the biphenyl rings. ethz.chresearchgate.net The effectiveness of this enzymatic attack is highly dependent on the number and position of chlorine atoms. Less chlorinated PCBs are generally degraded more readily than highly chlorinated ones. nih.gov Specifically, chlorine atoms at the meta and para positions are more susceptible to removal during biodegradation by some microorganisms. nih.gov Computational models can simulate the docking of PCB congeners into the active site of these enzymes to predict their potential for degradation. The substitution pattern of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- (with substitutions at ortho, meta, and para positions) presents a complex case for predicting its biodegradability without specific modeling.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate and Ecotoxicity

QSPR and QSAR models are statistical tools that correlate the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR), including toxicity. nih.gov These models are vital for assessing the environmental risk of chemicals where experimental data is lacking. rsc.orgnih.gov

QSPR for Environmental Fate: A compound's environmental fate is governed by properties like its water solubility, partition coefficient, and stability.

n-Octanol/Water Partition Coefficient (logKow): This property is crucial for understanding the lipophilicity and bioaccumulation potential of a substance. A QSPR model was developed for 133 PCB congeners using DFT-based descriptors. nih.gov The model demonstrated a strong correlation between logKow and a combination of the electrophilicity index (ω), the energy of the LUMO (ELUMO), and the number of chlorine atoms (NCl). nih.gov

Photodegradation: The stability of PCBs under UV irradiation can be predicted using QSPR. A model based on Multivariate Image Analysis (MIA-QSPR) was successfully used to predict the photodegradation half-lives of 22 PCBs in n-hexane solution, offering a simpler alternative to complex quantum chemical calculations. nih.gov

QSAR for Ecotoxicity: QSAR models are used to predict the toxicity of PCB congeners, which can vary significantly based on their structure.

Bioconcentration Factor (BCF): The tendency of a chemical to accumulate in aquatic organisms is measured by its BCF. A DFT-based QSAR study on 57 PCBs found that the BCF could be reliably predicted using the dipole moment (µ) and ionization potential (IP) as descriptors. scirp.org The resulting model showed a high correlation, indicating that these quantum chemical parameters are effective in predicting bioaccumulation. scirp.orgBCF Prediction Model for PCBs

Model Equation Descriptors
LogBCF = 0.0319 × µ + 3.6831 × IP − 17.7294 0.9139 Dipole Moment (µ), Ionization Potential (IP)

Data from a QSAR study on 57 PCB congeners. scirp.org

Toxicity Profiles: The toxicity of non-dioxin-like PCBs has been modeled using QSAR based on data from 17 different in vitro assays. nih.gov This research was able to group PCBs based on their structure and resulting toxicity profiles. Smaller, ortho-substituted congeners like PCB 28 (the non-fluorinated analogue of the target compound) were grouped together and showed different activity profiles than larger, more chlorinated congeners. nih.gov Such models can predict the activity of untested congeners and aid in risk assessment. nih.gov

The application of these established QSAR/QSPR methodologies to 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro- would be a valuable step in assessing its environmental behavior and potential toxicity.

An in-depth exploration of the emerging research and non-human applications of 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-, a specific fluorinated biphenyl derivative, reveals its potential significance in environmental science and materials chemistry. This article delves into its role as an analytical tool, its prospective applications in advanced materials, its relevance in the development of remediation technologies for environmental pollutants, and future research avenues.

Q & A

What are the established synthetic routes for 1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-?

Level: Basic
Methodological Answer:
The synthesis of halogenated biphenyls typically employs palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling ( ) is widely used to construct biphenyl scaffolds by coupling aryl halides with boronic acids. To introduce fluorine and chlorine substituents regioselectively:

  • Use pre-functionalized aryl halides (e.g., 2,4-dichlorophenylboronic acid and 3-fluoro-4-chlorobromobenzene) as precursors.
  • Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DMF solvent) to minimize dehalogenation side reactions.
  • Purify intermediates via column chromatography using hexane/ethyl acetate gradients ().

How can spectroscopic techniques characterize this compound?

Level: Basic
Methodological Answer:
Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., splitting patterns for fluorine at 3' and chlorine at 2,4,4').
    • ¹⁹F NMR confirms fluorine integration and coupling with adjacent protons ().
  • Mass Spectrometry (EI-MS) :
    • Molecular ion peaks (e.g., m/z 290–292 for [M]⁺) and isotopic clusters (Cl/F signatures) validate the structure ().
  • X-ray Crystallography :
    • Resolves stereochemical ambiguities; biphenyl dihedral angles and halogen interactions are compared to databases ( ).

What challenges arise in differentiating isomers of polychlorinated biphenyls (PCBs) with fluorine substituents?

Level: Advanced
Methodological Answer:
Fluorine’s electronegativity and small atomic radius alter physicochemical properties, complicating isomer differentiation:

  • Gas Chromatography (GC) :
    • Use capillary columns (e.g., DB-5MS) to separate isomers based on boiling points. Compare retention times with PCB 28 (2,4,4'-trichlorobiphenyl; CAS 7012-37-5) ().
  • High-Resolution Mass Spectrometry (HRMS) :
    • Resolve isotopic patterns (e.g., ³⁵Cl/³⁷Cl vs. ¹⁹F) to distinguish 3'-fluoro isomers from non-fluorinated analogs ( ).
  • Reference Standards :
    • Cross-validate with isotopically labeled standards (e.g., ¹³C-labeled PCBs in ) to confirm quantification.

How can regioselective fluorination be optimized during synthesis?

Level: Advanced
Methodological Answer:
Fluorine’s introduction requires precise control:

  • Directed Ortho-Metalation :
    • Use tert-butyllithium to deprotonate a directing group (e.g., -OMe), followed by electrophilic fluorination with NFSI ().
  • Balancing Electronic Effects :
    • Electron-withdrawing groups (Cl at 2,4,4') direct fluorine to the 3' position via meta-directing effects.
  • DFT Calculations :
    • Predict regioselectivity by modeling transition states and charge distribution ().

How does the 3'-fluoro substituent influence environmental persistence compared to non-fluorinated PCBs?

Level: Advanced
Methodological Answer:
Fluorine enhances stability but alters bioaccumulation:

  • Hydrolytic Stability :
    • The C-F bond resites hydrolysis; compare degradation rates in aqueous buffers (pH 7–9) via LC-MS/MS ( ).
  • Photolytic Degradation :
    • Expose to UV light (254 nm) and monitor byproduct formation (e.g., hydroxylated derivatives) using GC-MS ().
  • Octanol-Water Partitioning (Log Kow) :
    • Fluorine reduces log Kow by ~0.5 units versus non-fluorinated PCBs, lowering bioaccumulation potential ().

What strategies resolve contradictions in CAS registry assignments for chlorinated biphenyls?

Level: Advanced
Methodological Answer:
CAS discrepancies (e.g., 7012-37-5 vs. 16606-02-3 in ) require:

  • Multi-Technique Validation :
    • Cross-reference NMR, HRMS, and X-ray data with NIST databases ().
  • Isotope Dilution Assays :
    • Spike samples with ¹³C-labeled internal standards () to confirm identity.
  • Regulatory Cross-Checks :
    • Consult EPA DSSTox () and PubChem to align CAS numbers with structural descriptors.

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1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-
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1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.